2-Phenylethyl 2-ethyl-2-butenoate
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Overview
Description
2-Phenylethyl 2-ethyl-2-butenoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from 2-phenylethanol and 2-ethyl-2-butenoic acid, combining the aromatic properties of the phenyl group with the fruity scent of the ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 2-ethyl-2-butenoate typically involves the esterification of 2-phenylethanol with 2-ethyl-2-butenoic acid. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 2-ethyl-2-butenoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-phenylethanol and 2-ethyl-2-butenoic acid.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed
Hydrolysis: 2-Phenylethanol and 2-ethyl-2-butenoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other derivatives.
Scientific Research Applications
2-Phenylethyl 2-ethyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 2-ethyl-2-butenoate involves its interaction with biological targets such as enzymes and receptors. The ester group can undergo hydrolysis to release 2-phenylethanol, which may exert biological effects through its interaction with cellular pathways. The phenyl group can also interact with aromatic receptors, contributing to its overall activity.
Comparison with Similar Compounds
2-Phenylethyl 2-ethyl-2-butenoate can be compared with other esters such as:
Ethyl acetate: A simple ester with a fruity aroma, commonly used as a solvent.
Methyl butyrate: Known for its apple-like scent, used in flavorings.
Ethyl benzoate: An ester with a floral aroma, used in perfumes.
Uniqueness
This compound stands out due to its combination of the aromatic phenyl group and the fruity ester group, making it valuable in both fragrance and flavor applications.
Properties
CAS No. |
85204-17-7 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-phenylethyl 2-ethylbut-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-3-13(4-2)14(15)16-11-10-12-8-6-5-7-9-12/h3,5-9H,4,10-11H2,1-2H3 |
InChI Key |
RCGVVLWESIDPJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)C(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
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